Diethyl ethyl(hexyl)propanedioate
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Overview
Description
Diethyl ethylhexyl malonate is an organic compound that belongs to the class of malonic esters. It is a colorless liquid with a mild, fruity odor. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ethylhexyl malonate can be synthesized through the alkylation of diethyl malonate with 2-ethylhexyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions, with the temperature maintained between 80-85°C for 2-2.5 hours . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, diethyl ethylhexyl malonate is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is carried out in large reactors, and the product is purified using advanced separation techniques such as fractional distillation.
Chemical Reactions Analysis
Types of Reactions
Diethyl ethylhexyl malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base for alkylation reactions.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of an acid catalyst facilitates decarboxylation.
Major Products
Alkylation: Alpha-substituted malonic esters.
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl ethylhexyl malonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl ethylhexyl malonate involves the formation of enolate ions, which are highly reactive nucleophiles. These enolate ions can undergo various reactions, such as alkylation and condensation, to form new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the active methylene group flanked by two carbonyl groups, which makes the alpha hydrogens highly acidic .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester with similar reactivity and applications.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic pathways.
Methyl malonate: A methyl ester of malonic acid with comparable chemical properties.
Uniqueness
Diethyl ethylhexyl malonate is unique due to its longer alkyl chain, which imparts different physical properties and reactivity compared to simpler malonic esters. This makes it suitable for specific applications where longer carbon chains are desired, such as in the synthesis of certain polymers and pharmaceuticals .
Properties
CAS No. |
25234-24-6 |
---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-hexylpropanedioate |
InChI |
InChI=1S/C15H28O4/c1-5-9-10-11-12-15(6-2,13(16)18-7-3)14(17)19-8-4/h5-12H2,1-4H3 |
InChI Key |
NESROWJMOIQZIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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